molecular formula C5H11NaO5 B6336408 Sodium 2,3-dihydroxy-3-methylbutanoate hydrate CAS No. 74294-97-6

Sodium 2,3-dihydroxy-3-methylbutanoate hydrate

Cat. No.: B6336408
CAS No.: 74294-97-6
M. Wt: 174.13 g/mol
InChI Key: KGRRZNPTTZIUMS-UHFFFAOYSA-M
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Description

It is a racemic form of an intermediate in the catabolism and anabolism of L-valine . This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Biochemical Analysis

Biochemical Properties

It is known to be an intermediate in L-valine catabolism and anabolism . This suggests that it may interact with enzymes and other biomolecules involved in these metabolic pathways.

Cellular Effects

Given its role in L-valine metabolism, it may influence cell function by participating in the synthesis or breakdown of this essential amino acid .

Molecular Mechanism

As an intermediate in L-valine metabolism, it may bind to enzymes involved in this pathway, potentially influencing their activity .

Dosage Effects in Animal Models

Currently, there is no available data on the effects of Sodium 2,3-dihydroxy-3-methylbutanoate hydrate at different dosages in animal models. Future studies could provide valuable insights into its potential therapeutic applications and safety profile .

Metabolic Pathways

This compound is involved in the metabolic pathways of L-valine, an essential amino acid . The specific enzymes and cofactors it interacts with within these pathways are not well-defined.

Subcellular Localization

Future studies could reveal whether it is directed to specific compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2,3-dihydroxy-3-methylbutanoate hydrate typically involves the reaction of 2,3-dihydroxy-3-methylbutanoic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained by crystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization and dried to obtain the hydrate form .

Chemical Reactions Analysis

Types of Reactions

Sodium 2,3-dihydroxy-3-methylbutanoate hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Sodium 2,3-dihydroxy-3-methylbutanoate hydrate is utilized in several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a model compound in studies of enzyme-catalyzed reactions.

    Medicine: It is investigated for its potential therapeutic effects in metabolic disorders.

    Industry: It is used in the production of pharmaceuticals and fine chemicals

Comparison with Similar Compounds

Similar Compounds

  • Sodium 3-methyl-2-oxobutyrate
  • Sodium hippurate hydrate
  • Methyl 2-hydroxy-2-methyl-3-oxobutyrate

Uniqueness

Sodium 2,3-dihydroxy-3-methylbutanoate hydrate is unique due to its specific role in the metabolism of L-valine. Unlike other similar compounds, it serves as a direct intermediate in both the catabolic and anabolic pathways of this essential amino acid .

Properties

IUPAC Name

sodium;2,3-dihydroxy-3-methylbutanoate;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4.Na.H2O/c1-5(2,9)3(6)4(7)8;;/h3,6,9H,1-2H3,(H,7,8);;1H2/q;+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGRRZNPTTZIUMS-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)[O-])O)O.O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NaO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74294-97-6
Record name (+/-)-Sodium 2,3-dihydroxyisovalerate hydrate
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